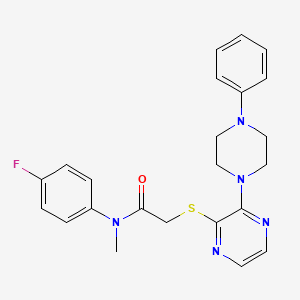

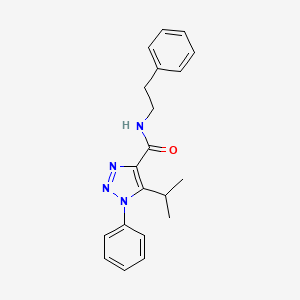

1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1H-1,2,3-triazole, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly described in the provided papers, the general class of 1,2,3-triazole derivatives has been extensively studied due to their structural significance and potential in drug development.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives can be achieved through various methods, including the use of azides and amines as starting materials. For instance, a one-pot multicomponent synthesis approach has been reported for the creation of combinatorial libraries of 1-aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamides, which suggests that similar methods could potentially be applied to synthesize the compound . This approach is advantageous for its high yields and efficiency, making it suitable for combinatorial chemistry applications.

Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by the presence of a triazole ring, which can be substituted with various functional groups to modulate the compound's properties. Crystal structure analysis of related compounds, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, has revealed small dihedral angles between the triazolyl ring and attached aryl rings, indicating a relatively flat structure . This flatness can influence the compound's intermolecular interactions and, consequently, its biological activity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives can be influenced by their molecular structure and substituents. For example, the thermal stability of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole has been measured, indicating high decomposition temperatures . Although the specific physical and chemical properties of "this compound" are not provided, similar analyses could be conducted to determine its stability, density, and enthalpy of formation.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. A study by Jadhav et al. (2017) demonstrated that a series of novel compounds derived from triazole showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. This suggests the potential of triazole derivatives, including the specified compound, in developing new antimicrobial agents (Jadhav, R. P., Raundal, H. N., Patil, A. A., & Bobade, V. D., 2017).

Soluble Epoxide Hydrolase Inhibitors

The discovery of triazole-piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase (sEH) by Thalji et al. (2013) showcases the therapeutic potential of triazole derivatives in disease models. These inhibitors displayed robust effects on serum biomarkers, indicating their efficacy in vivo and highlighting the utility of triazole compounds in pharmacological research (Thalji, R. K., McAtee, J., Belyanskaya, S., et al., 2013).

Chemical Synthesis and Catalysis

Research by Ghose and Gilchrist (1991) on the cycloadditions of lithium alkynamides produced from triazoles underscores the chemical versatility of triazole derivatives. These compounds participated in [2 + 2] cycloadditions, demonstrating their utility in synthetic chemistry and potential applications in catalysis and material science (Ghose, S., & Gilchrist, T. L., 1991).

Antiproliferative Activity

A study by Maggio et al. (2011) on substituted N-phenyl-1H-indazole-1-carboxamides, related to triazole derivatives, showed significant in vitro antiproliferative activity against various cancer cell lines. This suggests that triazole derivatives, including the specified compound, could be explored for their antiproliferative and potential anticancer properties (Maggio, B., Raimondi, M. V., Raffa, D., et al., 2011).

Eigenschaften

IUPAC Name |

1-phenyl-N-(2-phenylethyl)-5-propan-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15(2)19-18(22-23-24(19)17-11-7-4-8-12-17)20(25)21-14-13-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCVYLJXBJEFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3012833.png)

![4-(Azepan-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B3012834.png)

![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)

![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)